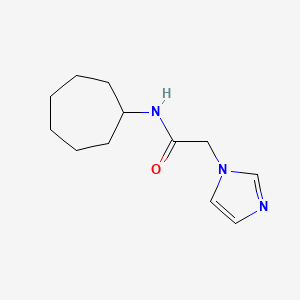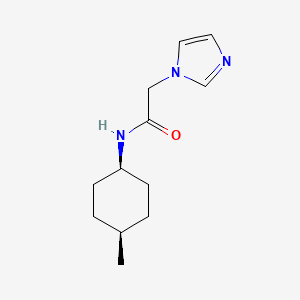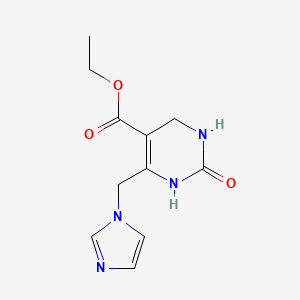![molecular formula C17H25N3O2 B7496626 N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B7496626.png)
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide is a chemical compound that features a piperazine ring, which is a common structural motif in many biologically active molecules. The presence of the piperazine ring often imparts beneficial pharmacokinetic properties to the compound, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide typically involves a multi-step process. One common synthetic route starts with commercially available N-ethylpiperazine and 1-bromo-4-nitrobenzene. The initial step involves the condensation of these two reactants, followed by catalytic hydrogenation to reduce the nitro group. The resulting intermediate is then treated with 6-chloro-N-methylpyrimidin-4-amine to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanoic acid, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor modulation and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound finds applications in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction often involves binding to the active site of the target protein, leading to inhibition or activation of its function .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide
- N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]pentanamide
- N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]hexanamide
Uniqueness
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of the ethyl group on the piperazine ring. These structural elements contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-16(21)18-15-8-6-14(7-9-15)17(22)20-12-10-19(4-2)11-13-20/h6-9H,3-5,10-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALZXUGFYDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)



![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)

![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)
![N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B7496643.png)
